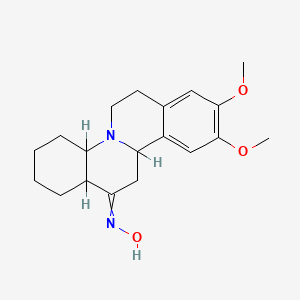
Benolizime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benolizime is a chemical compound with the molecular formula C19H26N2O3 It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Benolizime can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the bromination of benzylic compounds using N-bromosuccinimide in carbon tetrachloride, followed by selective debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Benolizime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or chlorinating agents in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benolizime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benolizime exerts its effects involves interactions with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benolizime can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzylamine, Benzyl alcohol, Benzyl chloride.
Uniqueness: this compound’s unique structure and reactivity make it distinct from these compounds, offering specific advantages in certain applications.
Properties
CAS No. |
61864-30-0 |
|---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(9,10-dimethoxy-1,2,3,4,4a,6,7,11b,12,13a-decahydroisoquinolino[2,1-a]quinolin-13-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H26N2O3/c1-23-18-9-12-7-8-21-16-6-4-3-5-13(16)15(20-22)11-17(21)14(12)10-19(18)24-2/h9-10,13,16-17,22H,3-8,11H2,1-2H3 |
InChI Key |
CADPBCPVJBOUEG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC |
Canonical SMILES |
COC1=C(C=C2C3CC(=NO)C4CCCCC4N3CCC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















